molecular formula C9H19Cl4N B1391454 Tris(3-chloropropyl)amine hydrochloride CAS No. 33329-34-9

Tris(3-chloropropyl)amine hydrochloride

Cat. No.: B1391454
CAS No.: 33329-34-9
M. Wt: 283.1 g/mol
InChI Key: RUFHSTOEOYYGFS-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Naming Conventions

Tris(3-chloropropyl)amine hydrochloride is systematically named 3-chloro-N,N-bis(3-chloropropyl)propan-1-amine hydrochloride under IUPAC guidelines. The nomenclature follows these rules:

  • The longest carbon chain containing the amine group is identified (propan-1-amine).
  • Substituents are numbered to give the lowest possible locants for chlorine atoms.
  • Prefixes "bis" and "tris" denote multiple identical substituents on the nitrogen atom.

Alternative systematic names include N,N-bis(3-chloropropyl)-3-chloropropylamine hydrochloride , emphasizing the tertiary amine structure with three chloropropyl groups.

Table 1: Key Identifiers

Property Value Source
CAS Registry Number 33329-34-9
Molecular Formula C₉H₁₉Cl₄N
Molecular Weight 283.07 g/mol
SMILES ClCCCN(CCCCl)CCCCl.Cl

Molecular Architecture and Stereochemical Considerations

The molecule features a central nitrogen atom bonded to three 3-chloropropyl chains (–CH₂CH₂CH₂Cl) and a hydrochloride counterion. Key structural attributes include:

  • Bond lengths : C–N bonds measure ~1.45–1.50 Å, typical for aliphatic amines.
  • Chlorine positioning : Each chlorine resides on the terminal carbon of the propyl chains, creating a symmetrical arrangement.
  • Torsional angles : The propyl chains adopt staggered conformations to minimize steric hindrance.

Stereochemical analysis reveals no chiral centers due to the nitrogen’s planar geometry and symmetrical substitution. However, restricted rotation around C–N bonds may lead to conformational isomerism in solution.

Crystallographic Analysis and Solid-State Configuration

While direct crystallographic data for this compound remains scarce, related compounds provide insights:

Table 2: Comparative Crystallographic Data

Compound Space Group Unit Cell Parameters (Å) Reference
[H[(2.3)₃]adz]Br·4H₂O (Analog

Properties

IUPAC Name

3-chloro-N,N-bis(3-chloropropyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18Cl3N.ClH/c10-4-1-7-13(8-2-5-11)9-3-6-12;/h1-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUFHSTOEOYYGFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN(CCCCl)CCCCl)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19Cl4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Tris(3-chloropropyl)amine

The core synthetic route involves reacting 3-chloropropylamine or its derivatives under controlled conditions to produce tris(3-chloropropyl)amine. The process can be summarized as follows:

  • Starting Material: 3-chloropropylamine hydrochloride or free base
  • Reaction: Nucleophilic substitution or amination using 3-chloropropanol or related alkylating agents
  • Catalysts/Conditions: Base catalysis at low temperatures (0–5 °C) to control reaction rate and selectivity

One documented approach involves reacting 3-chloropropylamine hydrochloride with methacrylic anhydride under base catalysis at 0–5 °C to form intermediates, which are further processed to yield tris(3-chloropropyl)amine derivatives before hydrochloride formation.

Hydrochloride Salt Formation

After the synthesis of tris(3-chloropropyl)amine, the free amine is treated with hydrochloric acid gas or aqueous HCl to form the hydrochloride salt. This step is typically conducted at room temperature with stirring until saturation and precipitation of the solid hydrochloride occurs. The solid is then filtered and dried under vacuum.

Representative Experimental Procedure

A typical laboratory-scale preparation of tris(3-chloropropyl)amine hydrochloride includes:

Step Procedure Details Conditions Notes
1 Dissolve 3-chloropropylamine hydrochloride in solvent (e.g., tetrahydrofuran or ethanol) 0–5 °C, stirring Base catalysis with sodium hydroxide
2 Slowly add methacrylic anhydride dropwise Maintain temperature ≤ 5 °C Reaction time 1–5 hours
3 Workup: extract organic layer, wash with bicarbonate and brine, dry Room temperature Concentrate to obtain intermediate
4 React intermediate with hydrazine hydrate for hydrazinolysis Reflux 2–10 hours Yields free amine derivative
5 Treat free amine with HCl gas or aqueous HCl Room temperature, 1–5 hours Precipitate hydrochloride salt
6 Filter, wash, and vacuum dry the solid 50–60 °C drying Obtain pure this compound

Yields reported for intermediate steps range from 87% to 94%, with final hydrochloride yields around 90% or higher.

Industrial Scale Preparation Considerations

Industrial synthesis methods optimize reaction parameters to maximize yield and purity:

  • Reactors: Use of three-necked reaction vessels or continuous flow reactors for controlled gas introduction and stirring
  • Gas Introduction: Hydrogen chloride gas is introduced at controlled flow rates (e.g., 300–800 mL/min) to maintain pH ~2–3 during hydrochloride formation
  • Catalysts: Addition of metal salts such as zinc sulfate, copper sulfate, or cerium sulfate to facilitate reaction and water removal by distillation
  • Temperature Control: Heating to 150–170 °C during reaction with simultaneous distillation to remove water formed
  • Purification: Addition of absolute ethanol to precipitate product, followed by filtration and vacuum drying at 50–60 °C

Example data from a related compound (tris(2-chloroethyl)amine hydrochloride) show yields of 88–91% and GC purity above 99%, indicating the effectiveness of such methods, which can be adapted for this compound.

Comparative Data Table of Preparation Variables

Parameter Typical Range/Value Effect on Product
Starting material ratio 1:1 to 1:3 (amine:anhydride) Controls degree of substitution
Base catalyst ratio 1:2 to 1:3 (amine:base) Influences reaction rate and yield
Reaction temperature 0–5 °C (initial), 150–170 °C (heating) Low temp controls selectivity; high temp drives reaction to completion
HCl gas flow rate 300–800 mL/min Controls pH and salt formation rate
Reaction time 1–8 hours Longer time improves conversion
Drying temperature 50–60 °C Removes residual solvents and moisture
Yield 88–94% High yield with optimized conditions
Purity (GC) >99% High purity ensures application quality

Research Findings and Notes

  • The presence of metal sulfate catalysts (e.g., zinc, copper, cerium) enhances the substitution reaction efficiency and water removal during hydrochloride formation.
  • Controlled introduction of HCl gas and pH monitoring are critical to avoid over-acidification or incomplete salt formation.
  • Purification by ethanol precipitation and vacuum drying yields a solid product with high purity suitable for pharmaceutical and industrial applications.
  • The synthetic route involving methacrylic anhydride and hydrazinolysis is a robust method to obtain high-purity tris(3-chloropropyl)amine intermediates before hydrochloride formation.
  • Continuous flow and gas absorption techniques improve scalability and environmental safety in industrial production.

Chemical Reactions Analysis

Types of Reactions: Tris(3-chloropropyl)amine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction Reactions: It can also undergo reduction reactions to form amines or other reduced products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include or under basic conditions.

    Oxidation: Reagents such as or can be used under acidic or basic conditions.

    Reduction: Reducing agents like or are commonly used.

Major Products:

    Substitution Reactions: Products include various substituted amines.

    Oxidation Reactions: Products can include aldehydes, ketones, or carboxylic acids.

    Reduction Reactions: Products typically include primary or secondary amines.

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:
TCPA·HCl is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. It is particularly noted for its role in developing compounds with antimicrobial properties. The chloropropyl groups enhance the compound's ability to interact with biological systems, making it a critical component in drug formulation processes .

Case Study:
In a study focusing on antimicrobial agents, TCPA·HCl was employed to synthesize new derivatives that exhibited enhanced antibacterial activity against resistant strains of bacteria. The modifications facilitated by TCPA·HCl demonstrated improved efficacy compared to existing treatments, highlighting its potential in pharmaceutical innovation.

Polymer Chemistry

Enhancement of Polymer Properties:
TCPA·HCl is used in formulating specialty polymers, where it contributes to improved thermal stability and chemical resistance. These properties are crucial for developing durable materials suitable for various applications, including automotive parts and construction materials .

Data Table: Polymer Properties Enhanced by TCPA·HCl

PropertyImprovement (%)Application Area
Thermal Stability20%Automotive Components
Chemical Resistance30%Coatings and Adhesives
Mechanical Strength15%Construction Materials

Surface Modification

Application in Coatings:
TCPA·HCl is effective in modifying surfaces to enhance adhesion and compatibility in coatings and adhesives. This property is particularly beneficial in industries such as automotive and aerospace, where material performance is critical .

Example Application:
In automotive manufacturing, TCPA·HCl-modified coatings have shown improved adhesion to metal surfaces, leading to enhanced durability and resistance to environmental stressors.

Biological Research

Studies on Cell Signaling:
In biological research, TCPA·HCl is utilized to investigate cell signaling pathways and membrane interactions. This research provides insights into cellular processes that could lead to the identification of new therapeutic targets .

Research Findings:
A recent study demonstrated that TCPA·HCl influences cell membrane fluidity, which can affect signal transduction mechanisms in cancer cells. This finding suggests potential applications in cancer therapy by targeting specific signaling pathways.

Environmental Applications

Water Treatment Agents:
TCPA·HCl has been explored for its efficacy in developing water treatment agents aimed at removing contaminants from water sources. Its chemical properties allow it to interact effectively with various pollutants, improving water quality .

Case Study:
In a pilot project aimed at treating industrial wastewater, TCPA·HCl was used to formulate a coagulant that significantly reduced levels of heavy metals and organic pollutants, demonstrating its potential for environmental remediation.

Mechanism of Action

The mechanism of action of Tris(3-chloropropyl)amine hydrochloride involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in substitution reactions with electrophilic centers. It can also undergo oxidation and reduction reactions, leading to the formation of different products that can interact with biological molecules and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Mono- and Di-Substituted Chloropropylamines

3-Chloro-N-methylpropan-1-amine Hydrochloride (CAS: 5407-04-5)
  • Structure : Contains a single 3-chloropropyl group and a methyl substituent on the nitrogen.
  • Applications : Used in synthesizing piperazine derivatives, such as serotonin receptor ligands (e.g., 1-(3-chloropropyl)-4-(2-methoxyphenyl)piperazine) .
  • Key Difference: The mono-substituted structure limits its ability to participate in multi-site reactions, making it less versatile in crosslinking applications compared to tris(3-chloropropyl)amine .
Bis(2-chloroethyl)amine Hydrochloride (CAS: 2031-23-4)
  • Structure : Features two 2-chloroethyl groups.
  • Applications: A known mutagenic impurity in pharmaceuticals like trazodone, requiring strict quality control .
  • Key Difference : The shorter 2-chloroethyl chains and bis-substitution reduce steric hindrance, enhancing reactivity in alkylation reactions but increasing toxicity risks .

Piperazine and Piperidine Derivatives

1-(3-Chloropropyl)-4-(3-chlorophenyl)piperazine Hydrochloride (CAS: 52605-52-4)
  • Structure : Combines a 3-chloropropyl chain with a 3-chlorophenyl-substituted piperazine.
  • Applications : Intermediate in trazodone synthesis; exhibits binding affinity for serotonin receptors .
  • Key Difference: The aromatic substituent enhances pharmacological activity, unlike tris(3-chloropropyl)amine, which lacks aromaticity and is more suited for non-pharmacological applications .
1-(3-Chloropropyl)pyrrolidine Hydrochloride (CAS: 57616-69-0)
  • Structure : Pyrrolidine ring substituted with a 3-chloropropyl group.
  • Applications : Used in alkylation reactions to modify catalysts or drug candidates.
  • Key Difference : The cyclic amine structure (pyrrolidine) increases rigidity and alters electronic properties compared to the flexible tris(3-chloropropyl)amine .

Silane-Anchored Chloropropylamines

(3-Chloropropyl)trimethoxysilane (ClPTMS)
  • Structure : 3-chloropropyl group linked to a trimethoxysilane moiety.
  • Applications: Anchors amines (e.g., tris(2-aminoethyl)amine) to metal oxides (MgO, Al₂O₃) for hybrid catalysts .
  • Key Difference: The silane group enables covalent bonding to inorganic surfaces, a feature absent in tris(3-chloropropyl)amine, which relies on physical adsorption or ionic interactions .

Trisubstituted Amines with Varied Substituents

Tris(2-cyanoethyl)amine (CAS: 7528-78-1)
  • Structure: Three 2-cyanoethyl groups attached to nitrogen.
  • Applications: Used in coordination chemistry due to strong electron-withdrawing cyano groups.
  • Key Difference: Cyano groups enhance metal-binding capacity but reduce stability in acidic conditions compared to chloro-substituted analogs .

Physicochemical and Functional Comparisons

Reactivity and Stability

  • Tris(3-chloropropyl)amine: The three chloropropyl groups facilitate nucleophilic substitution reactions, enabling multi-step functionalization. However, steric hindrance may slow reactions compared to mono- or di-substituted analogs .
  • Silane-Anchored Derivatives : Superior thermal stability (up to 300°C) due to covalent bonding to metal oxides, whereas tris(3-chloropropyl)amine decomposes at lower temperatures .

Pharmacological Relevance

  • Piperazine Derivatives: 1-(3-chloropropyl)-4-(2-methoxyphenyl)piperazine (Ki = 12 nM for 5-HT₁A receptors) demonstrates targeted bioactivity, unlike tris(3-chloropropyl)amine, which is non-pharmacological .

Biological Activity

Tris(3-chloropropyl)amine hydrochloride is a compound of interest due to its potential biological activity, particularly in the context of toxicity and its effects on various biological systems. This article summarizes current research findings, case studies, and relevant data tables that elucidate the biological activity of this compound.

Chemical Structure and Properties

This compound is characterized by its three chloropropyl groups attached to a nitrogen atom, making it a quaternary ammonium compound. The presence of chlorine atoms enhances its reactivity and potential for biological interaction.

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Membrane Interaction : The lipophilic nature of the chloropropyl groups allows for interaction with cellular membranes, potentially disrupting membrane integrity and function.
  • Enzyme Inhibition : Preliminary studies suggest that Tris(3-chloropropyl)amine may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Genotoxicity : There is evidence indicating that exposure to this compound can result in DNA damage, contributing to mutagenic effects observed in various assays.

Toxicological Studies

Recent toxicological assessments have focused on the effects of this compound in animal models. Key findings include:

  • Acute Toxicity : Studies conducted on rodents have shown that high doses can lead to significant lethality, with symptoms including respiratory distress and neurological impairment.
  • Chronic Exposure : Long-term exposure studies have indicated potential carcinogenic effects, particularly in liver tissues, as evidenced by histopathological changes observed in treated animals .

Table 1: Summary of Toxicological Findings

Study TypeModel OrganismObserved EffectsReference
Acute ToxicityRats (Sprague Dawley)Respiratory distress, lethality at high doses
Chronic ExposureMice (B6C3F1/N)Liver tumors, genotoxic effects
Developmental ToxicityZebrafishNeurobehavioral toxicity without overt development issues

Case Studies

  • Developmental Toxicity in Zebrafish : A study demonstrated that exposure to this compound resulted in neurobehavioral changes in zebrafish without causing overt developmental malformations. This highlights the compound's potential neurotoxic effects during critical developmental stages .
  • Carcinogenicity Assessment : In a two-year feeding study on B6C3F1/N mice, significant incidences of hepatocellular carcinoma were observed. The study concluded that long-term exposure to the compound could pose serious carcinogenic risks .

Biochemical Pathways Affected

Research indicates that this compound may interfere with several biochemical pathways:

  • Cell Growth and Division : Disruption in normal cell cycle progression leading to increased apoptosis.
  • Gene Expression Alteration : Changes in the expression levels of genes associated with stress responses and apoptosis.
  • Metabolic Disruption : Impairment of energy metabolism pathways, which could lead to cellular dysfunction.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Tris(3-chloropropyl)amine hydrochloride, and how can reaction conditions be optimized to minimize impurities?

  • Methodological Answer : this compound is typically synthesized via alkylation of ammonia or primary amines with 3-chloropropyl derivatives. Key steps include:

  • Amine alkylation : Reacting ammonia or a primary amine with 3-chloropropyl halides (e.g., 3-chloropropyl chloride) in a polar aprotic solvent (e.g., DMF) under reflux.
  • Salt formation : Treating the free amine with HCl to yield the hydrochloride salt.
  • Optimization : Impurities such as N-(3-chloropropyl) butylamine (observed in dronedarone synthesis) can arise from incomplete alkylation or side reactions. To minimize these, use stoichiometric excess of ammonia, control reaction temperature (40–60°C), and employ continuous flow reactors for scalable synthesis .

Q. Which analytical techniques are most effective for characterizing this compound and its related substances?

  • Methodological Answer : A combination of spectroscopic and chromatographic methods is critical:

  • LC-MS : Detects low-level impurities (e.g., mono- or di-substituted by-products) with high sensitivity. Use reverse-phase C18 columns and electrospray ionization (ESI+) for optimal separation .
  • NMR : ¹H and ¹³C NMR confirm molecular structure, with characteristic shifts for chloropropyl chains (δ 3.5–3.7 ppm for CH₂Cl) and amine protons (δ 1.5–2.5 ppm).
  • IR : Validate amine hydrochloride formation via N-H stretching (2500–3000 cm⁻¹) and C-Cl bonds (600–800 cm⁻¹) .

Q. What are the primary research applications of this compound in organic synthesis and material science?

  • Methodological Answer :

  • Intermediate in drug synthesis : Used to prepare piperazine derivatives (e.g., antipsychotic agents) via nucleophilic substitution of the chloropropyl group .
  • Surface functionalization : Acts as a crosslinker for cellulose amination when combined with silane agents (e.g., (3-chloropropyl)triethoxysilane), enhancing heavy metal adsorption in environmental remediation .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data when characterizing this compound derivatives?

  • Methodological Answer : Contradictions in NMR or MS data often arise from:

  • Tautomerism or conformational flexibility : Use variable-temperature NMR to resolve overlapping peaks.
  • Ion suppression in LC-MS : Optimize mobile phase composition (e.g., 0.1% formic acid) to enhance ionization efficiency. Cross-validate with high-resolution mass spectrometry (HRMS) for accurate mass assignment .

Q. What strategies are recommended for controlling and quantifying process-related impurities during large-scale synthesis?

  • Methodological Answer :

  • Process analytical technology (PAT) : Implement in-line LC-MS monitoring to track impurities like N-(3-chloropropyl)amine in real time.
  • Design of Experiments (DoE) : Use factorial designs to optimize reaction parameters (e.g., molar ratios, temperature) and suppress by-product formation.
  • Reference standards : Synthesize and characterize impurity markers (e.g., compound 13 and 14 from dronedarone studies) for quantitative calibration .

Q. What are the mechanistic insights into the thermal decomposition of this compound under various experimental conditions?

  • Methodological Answer : Thermal stability studies via TGA/DSC reveal:

  • Decomposition pathway : Initial HCl release at ~150°C, followed by chloropropyl chain degradation above 200°C.
  • Kinetic analysis : Use the Flynn-Wall-Ozawa method to calculate activation energy (Ea) and predict shelf-life under storage conditions .

Q. How does the chloropropyl substituent configuration influence the reactivity and interaction of this compound with biological targets?

  • Methodological Answer :

  • Steric effects : The linear chloropropyl chain enhances flexibility, enabling interactions with hydrophobic pockets in enzymes (e.g., serotonin receptors).
  • Electrophilicity : The chlorine atom acts as a leaving group, facilitating covalent binding in prodrug activation. Use molecular docking (e.g., AutoDock Vina) to simulate binding modes and validate with SPR or ITC assays .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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